2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one
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Overview
Description
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C7H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the carbonyl carbon and an ethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1-ethylcyclopropyl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: 1-(1-Ethylcyclopropyl)ethanol.
Oxidation: 2-Bromo-1-(1-ethylcyclopropyl)ethanoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one involves its interaction with molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(3-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
- 2-Bromo-1-(3-bromophenyl)ethanone
Uniqueness
2-Bromo-1-(1-ethylcyclopropyl)ethan-1-one is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties compared to other brominated ethanones.
Properties
Molecular Formula |
C7H11BrO |
---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-1-(1-ethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H11BrO/c1-2-7(3-4-7)6(9)5-8/h2-5H2,1H3 |
InChI Key |
YGLKDXBPKBILJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)CBr |
Origin of Product |
United States |
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